N-[(2-Chlorophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide
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Overview
Description
N-[(2-Chlorophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methoxypyrrolidinyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chlorophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-chlorobenzyl chloride: This can be achieved by chlorination of benzyl chloride using chlorine gas in the presence of a catalyst.
Formation of 3-methoxypyrrolidine: This intermediate can be synthesized by reacting pyrrolidine with methanol under acidic conditions.
Coupling Reaction: The final step involves the coupling of 2-chlorobenzyl chloride with 3-methoxypyrrolidine in the presence of a base, followed by the addition of benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chlorophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[(2-Chlorophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-Chlorophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-4-(3-hydroxypyrrolidin-1-yl)benzamide
- N-(2-chlorobenzyl)-4-(3-aminopyrrolidin-1-yl)benzamide
- N-(2-chlorobenzyl)-4-(3-methylpyrrolidin-1-yl)benzamide
Uniqueness
N-[(2-Chlorophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide is unique due to the presence of the methoxypyrrolidinyl group, which imparts specific chemical properties and potential biological activities. This distinguishes it from other similar compounds that may have different substituents on the pyrrolidine ring, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-17-10-11-22(13-17)16-8-6-14(7-9-16)19(23)21-12-15-4-2-3-5-18(15)20/h2-9,17H,10-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRDTUBCEBPCNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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